2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one
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Overview
Description
2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one typically involves multi-component reactions. One common method is the three-component coupling of aldehydes, 2-aminopyridines, and diazo esters via Rhodium(III)-catalyzed imidoyl C–H activation . This reaction is performed under specific conditions, including the use of solvents like 1,4-dioxane, tetrahydrofuran (THF), and dichloromethane (CH2Cl2), which are deoxygenated by sparging with argon .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of multi-component reactions and catalytic processes are likely employed on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrido[1,2-a]pyrimidines.
Scientific Research Applications
2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Imidazo[1,2-a]pyrimidine: Widely studied for its synthetic methodologies and functionalizations.
Pyrido[2,3-d]pyrimidin-4(1H)-one: Noted for its antimicrobial activity.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various scientific fields.
Properties
Molecular Formula |
C8H7N3O |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-iminopyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O/c9-6-5-8(12)11-4-2-1-3-7(11)10-6/h1-4,9H,5H2 |
InChI Key |
IIVPIQHCNMXQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=N)N=C2C=CC=CN2C1=O |
Origin of Product |
United States |
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